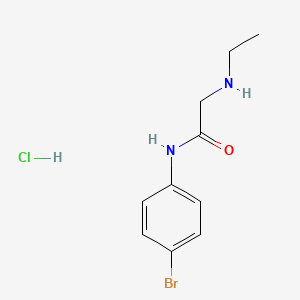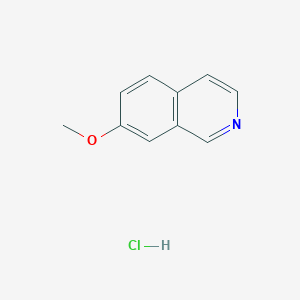
7-甲氧基异喹啉盐酸盐
描述
7-Methoxyisoquinoline hydrochloride is a chemical compound with the molecular formula C10H9NO·HCl It is a derivative of isoquinoline, a heterocyclic aromatic organic compound The presence of a methoxy group at the 7th position of the isoquinoline ring distinguishes it from other isoquinoline derivatives
科学研究应用
7-Methoxyisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: The compound is used in studies related to enzyme interactions and receptor binding. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.
Medicine: Derivatives of 7-Methoxyisoquinoline hydrochloride have been investigated for their potential therapeutic properties, including antitumor, antiviral, and anti-inflammatory activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyisoquinoline hydrochloride typically involves the methoxylation of isoquinoline. One common method includes the reaction of isoquinoline with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to introduce the methoxy group at the 7th position. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of 7-Methoxyisoquinoline hydrochloride may involve more efficient and scalable methods. These can include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and solvents that can be recycled and reused is also a common practice to enhance the sustainability of the production process .
化学反应分析
Types of Reactions: 7-Methoxyisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 7-formylisoquinoline.
Reduction: The compound can be reduced to form 7-methoxy-1,2,3,4-tetrahydroisoquinoline.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or strong nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: 7-Formylisoquinoline
Reduction: 7-Methoxy-1,2,3,4-tetrahydroisoquinoline
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 7-Methoxyisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors. For instance, it may interfere with pathways such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK), which are crucial in cellular signaling and inflammation. The methoxy group plays a significant role in its binding affinity and specificity towards these targets .
相似化合物的比较
Isoquinoline: The parent compound without the methoxy group.
6-Methoxyisoquinoline: A similar compound with the methoxy group at the 6th position.
8-Methoxyisoquinoline: A derivative with the methoxy group at the 8th position.
Comparison: 7-Methoxyisoquinoline hydrochloride is unique due to the position of the methoxy group, which influences its chemical reactivity and biological activity. Compared to isoquinoline, the methoxy group enhances its solubility and ability to participate in specific chemical reactions. The position of the methoxy group also affects its interaction with biological targets, making it distinct from other methoxy-substituted isoquinolines .
属性
IUPAC Name |
7-methoxyisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c1-12-10-3-2-8-4-5-11-7-9(8)6-10;/h2-7H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGUHUQKFCCPTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


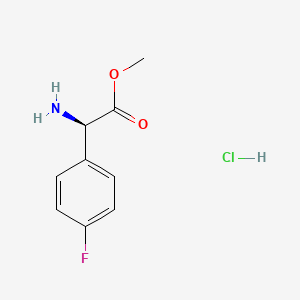
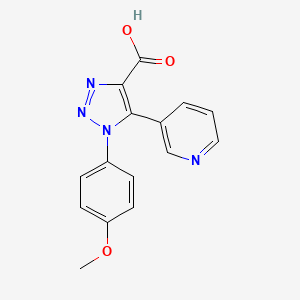
![N-{(4-chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine](/img/structure/B1419317.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B1419318.png)
![3-[(2-Chloropyridin-3-yl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1419321.png)

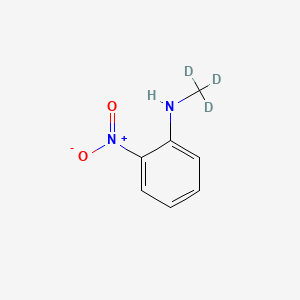
![6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate hydrochloride](/img/structure/B1419327.png)
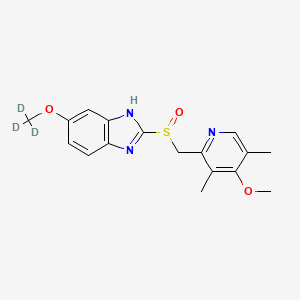
![Disodium [{4-[(carboxylatomethyl)(methyl)amino]phenyl}(nitroso)amino]acetate](/img/structure/B1419329.png)
![3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B1419331.png)
![N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B1419332.png)
![1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1419334.png)
